molecular formula C9H15NO2 B554985 (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid CAS No. 80875-98-5

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Cat. No. B554985
CAS RN: 80875-98-5
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-FXQIFTODSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the resolution of racemic mixtures, protection of functional groups, and cyclization to form the indole ring. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

  • Synthesis and Quantification Applications : Vali et al. (2012) developed a method for the quantitative determination of isomers related to Octahydro-1H-indole-2-carboxylic acid, which is a key starting material for synthesizing Perindopril and Trandolapril (Vali, Kumar, Sait, & Garg, 2012).

  • Preparation of Proline Analogue and Peptide Synthesis : Sayago et al. (2007) described the preparation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and its enantiomer, which are proline analogues, synthesized in good yield for use in peptide synthesis (Sayago, Jiménez, & Cativiela, 2007).

  • Production of Enantiopure Alpha-Substituted Derivatives : In another study by Sayago et al. (2009), they describe a high yielding and selective alkylation method for producing alpha-substituted analogues of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, demonstrating its potential in synthesizing complex molecules (Sayago, Calaza, Jiménez, & Cativiela, 2009).

  • Antioxidant Properties : Naik et al. (2012) reported on the synthesis of novel indole-2-carboxylic acid derivatives, examining their antioxidant activity and identifying compounds with enhanced antioxidant properties (Naik, Sharath, & Kumar, 2012).

  • Synthesis and Characterization in Antimicrobial Applications : Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities, comparing their effectiveness with standard drugs (Raju, Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

  • Pharmacologically Active Peptide Applications : Kubyshkin and Budisa (2017) explored the use of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) in pharmacologically active peptides and as a structural component in the antihypertensive drug Perindopril (Kubyshkin & Budisa, 2017).

  • Indole-2-Carboxylic Acid Chemistry and Stability : Murakami (1987) reviewed the chemistry, reactivities, and synthetic applications of indole-2-carboxylic acid, highlighting its stability and reactivity at the 3-position (Murakami, 1987).

  • Use in Antihypertensive Drugs : A study on the molecular structure of the antihypertensive drug perindopril, which includes (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, was conducted by Remko et al. (2013), providing insights into the drug's structure and active metabolites (Remko, Bojarska, Ježko, Maniukiewicz, & Olczak, 2013).

properties

IUPAC Name

(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00230764
Record name 2-Carboxyoctahydroindole, (2S,3aS,7aS)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

CAS RN

80875-98-5
Record name (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80875-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Carboxyoctahydroindole, (2S,3aS,7aS)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Octahydroindole-2-carboxylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03409
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Record name 2-Carboxyoctahydroindole, (2S,3aS,7aS)-
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Record name (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Record name 2-CARBOXYOCTAHYDROINDOLE, (2S,3AS,7AS)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Reactant of Route 3
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Reactant of Route 4
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Reactant of Route 5
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Reactant of Route 6
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Citations

For This Compound
35
Citations
SJ Vali, SS Kumar, SS Sait, LK Garg - J Chromat Separation Techniq, 2012 - academia.edu
Octahydro-1H-indole-2-carboxylic acid is a key starting material for the synthesis of Perindopril and Trandolapril. A rapid, economical, simple, sensitive and reliable stability-indicating …
Number of citations: 5 www.academia.edu
D Sinha, S Perera, JCG Zhao - Chemistry–A European Journal, 2013 - Wiley Online Library
MDO rocks! Proline and (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid are both poor catalysts for the inverse-electron-demand hetero-Diels–Alder reactions between aldehydes …
J Liu, J Yan, D Qin, Q Cai - Synthesis, 2014 - thieme-connect.com
Enantioselective formation of indolines was achieved through desymmetrization of α,α-bis(2-iodobenzyl)glycines under the catalysis of copper(I) iodide and (2S,3aS,7aS)-octahydro-1H-…
Number of citations: 12 www.thieme-connect.com
JS Möhler, LK Beiersdörfer, B Masina… - Advanced Synthesis …, 2022 - Wiley Online Library
N‐heterocyclic moieties are abundant among pharmaceuticals and agrochemicals, but a challenge for metalorganic and organocatalytic transformations. We present tripeptides of the …
Number of citations: 3 onlinelibrary.wiley.com
T SAwAYAMA, M TSUKAMOTO, T SASAGAWA… - 1989 - jlc.jst.go.jp
A new series of) 1-D-Glu-containing N-benzyloxycarbonyl (Z) tripeptide inhibitors of angiotensin-converting enzyme (ACE) was synthesized. The effect of varying the antepenultimate …
Number of citations: 0 jlc.jst.go.jp
JS Möhler, T Schnitzer… - Chemistry–A European …, 2020 - Wiley Online Library
Stereoselective organocatalytic C−C bond formations that tolerate N‐heterocycles are valuable since these moieties are common motifs in numerous chiral bioactive compounds. Such …
G Lotfy, YMA Aziz, MM Said, H El Sayed, H El Sayed… - Bioorganic …, 2021 - Elsevier
Despite the achieved progress in developing efficient MDM2-p53 protein-protein interaction inhibitors (MDM2 inhibitors), the acquired resistance of tumor cells to such p53 activators …
Number of citations: 28 www.sciencedirect.com
TJ Smart, RB Hamed, TDW Claridge, CJ Schofield - Bioorganic Chemistry, 2020 - Elsevier
Studies on the substrate selectivity of recombinant ferrous-iron- and 2-oxoglutarate-dependent proline hydroxylases (PHs) reveal that they can catalyse the production of dihydroxylated …
Number of citations: 14 www.sciencedirect.com
K Liu, D Li, W Zheng, M Shi, Y Chen… - Journal of Medicinal …, 2021 - ACS Publications
Guided by molecular docking, a commonly used open-chain linker was cyclized into a five-membered pyrrolidine to lock the overall conformation of the propeller-shaped molecule. …
Number of citations: 20 pubs.acs.org
S Jakkampudi, S Konda, H Arman… - Advanced Synthesis & …, 2020 - Wiley Online Library
The diastereodivergent synthesis of bridged 1,2,3,4‐tetrahydroisoquinoline derivatives has been achieved by using appropriate modularly designed organocatalysts (MDOs) that are …
Number of citations: 12 onlinelibrary.wiley.com

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